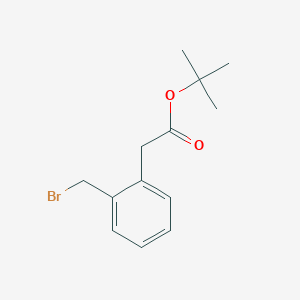
Tert-butyl 2-(2-(bromomethyl)phenyl)acetate
Overview
Description
Tert-butyl 2-(2-(bromomethyl)phenyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromomethyl group attached to a phenylacetic acid moiety, which is further esterified with a t-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(2-(bromomethyl)phenyl)acetate typically involves the esterification of 2-Bromomethylphenylacetic acid with t-butanol. One common method is the use of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of anhydrous magnesium sulfate as a drying agent and excess boron trifluoride diethyl etherate as a catalyst can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-(bromomethyl)phenyl)acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylacetic acid derivatives.
Oxidation: Formation of phenylacetic acid or phenylacetone.
Reduction: Formation of 2-Bromomethylphenylacetic alcohol.
Scientific Research Applications
Tert-butyl 2-(2-(bromomethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis
Mechanism of Action
The mechanism of action of Tert-butyl 2-(2-(bromomethyl)phenyl)acetate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The ester group can also participate in hydrolysis and transesterification reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloromethylphenylacetic acid t-butyl ester
- 2-Iodomethylphenylacetic acid t-butyl ester
- 2-Bromomethylbenzoic acid t-butyl ester
Uniqueness
Tert-butyl 2-(2-(bromomethyl)phenyl)acetate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive than chlorine but less reactive than iodine, providing a balance between reactivity and stability. This makes it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C13H17BrO2 |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
tert-butyl 2-[2-(bromomethyl)phenyl]acetate |
InChI |
InChI=1S/C13H17BrO2/c1-13(2,3)16-12(15)8-10-6-4-5-7-11(10)9-14/h4-7H,8-9H2,1-3H3 |
InChI Key |
ZWQDAUBABHZOBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=CC=C1CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(4-Fluorophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B8569199.png)
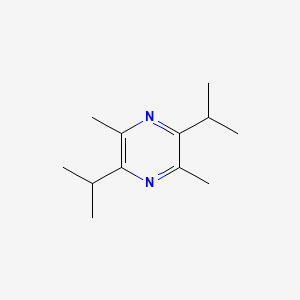
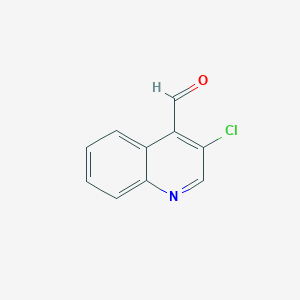
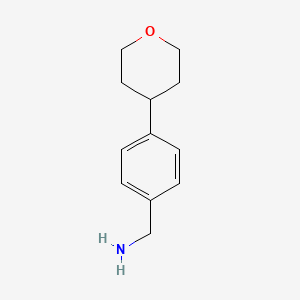

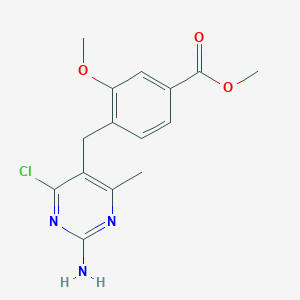
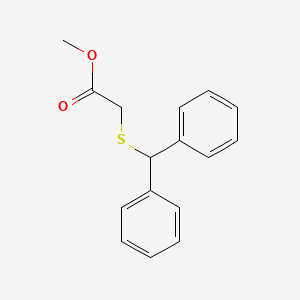
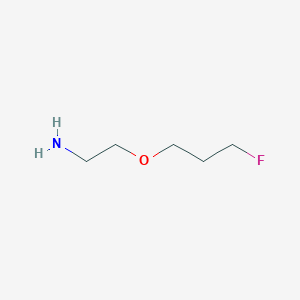
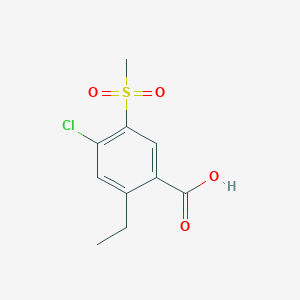

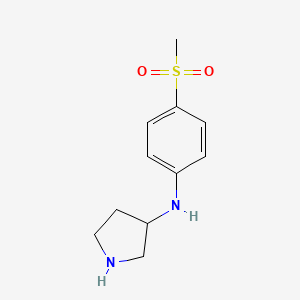
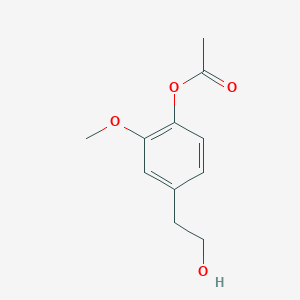
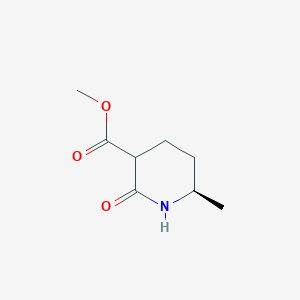
![2,4-Di-tert-butyl-6-[(2,6-dimethylphenyl)sulfanyl]phenol](/img/structure/B8569286.png)
